molecular formula C18H20FN3O3S B8652067 N-[4-(4-fluorophenyl)-6-isopropyl-5-(3-oxoprop-1-enyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

N-[4-(4-fluorophenyl)-6-isopropyl-5-(3-oxoprop-1-enyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

Cat. No. B8652067
M. Wt: 377.4 g/mol
InChI Key: ZPOOWKOQKFRKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575343B2

Procedure details

N-[4-(4-fluorophenyl)-5-(1-hydroxybut-3-enyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide (4 g, 10.2 mmol) is diluted in 102 mL methanol. O3 gas is bubbled through the solution at −15° C. to −10° C. for 60 min. Reaction solution is bubbled with Argon for 2 min to remove the excess of O3. Dimethylsulfide (1.5 ml, 20.3 mmol) is added to the solution, maintaining stirring for 2 hours. Upon completion of the reaction, the solution is distilled under reduced pressure to remove the excess of dimethylsulfide and solvent. The residue is diluted in 200 mL dichloromethane, washed with DM water (50 mL), brine (50 mL) and dried over magnesium sulfate (1 g). The solvent is removed by distillation under reduced pressure to afford 4.1 g of N-[4-(4-fluorophenyl)-6-isopropyl-5-(3-oxoprop-1-enyl)pyrimidin-2-yl]-N-methylmethanesulfonamide.
Name
N-[4-(4-fluorophenyl)-5-(1-hydroxybut-3-enyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14](O)[CH2:15]C=C)=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1.CSC.[CH3:31][OH:32]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH:14]=[CH:15][CH:31]=[O:32])=[C:12]([CH:19]([CH3:21])[CH3:20])[N:11]=[C:10]([N:22]([CH3:27])[S:23]([CH3:26])(=[O:25])=[O:24])[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
N-[4-(4-fluorophenyl)-5-(1-hydroxybut-3-enyl)-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(CC=C)O)C(C)C)N(S(=O)(=O)C)C
Name
Quantity
102 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CSC

Conditions

Stirring
Type
CUSTOM
Details
stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
O3 gas is bubbled through the solution at −15° C. to −10° C. for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
Reaction solution
CUSTOM
Type
CUSTOM
Details
is bubbled with Argon for 2 min
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to remove the excess of O3
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solution is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess of dimethylsulfide and solvent
ADDITION
Type
ADDITION
Details
The residue is diluted in 200 mL dichloromethane
WASH
Type
WASH
Details
washed with DM water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (1 g)
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C=CC=O)C(C)C)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.